molecular formula C32H29NO5 B1662175 Olodanrigan CAS No. 1316755-16-4

Olodanrigan

Número de catálogo B1662175
Número CAS: 1316755-16-4
Peso molecular: 507.6 g/mol
Clave InChI: GHBCIXGRCZIPNQ-MHZLTWQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Olodanrigan, also known as EMA-401, is an angiotensin II type 2 receptor antagonist . It is under investigation for its potential use in the treatment of neuropathic pain .


Synthesis Analysis

The synthesis of Olodanrigan involves a Knoevenagel–Doebner condensation and the use of phenylalanine ammonia lyase . The process starts with malonic acid and morpholine at 110 °C for 3 hours, followed by the use of phenylalanine ammonia lyase in a 9.3 M ammonia buffer .


Molecular Structure Analysis

The molecular formula of Olodanrigan is C32H29NO5 . Its average mass is 507.576 Da and its monoisotopic mass is 507.204559 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Olodanrigan include a Knoevenagel–Doebner condensation and a reaction involving phenylalanine ammonia lyase .


Physical And Chemical Properties Analysis

Olodanrigan is a small molecule with a molecular weight of 529.56 . Its chemical formula is C32H28NNaO5 .

Aplicaciones Científicas De Investigación

Non-Clinical Characterization and Disposition

  • Olodanrigan's Non-Clinical Characteristics : Olodanrigan, also known as EMA401, is an orally active selective angiotensin II type 2 receptor (AT2R) antagonist. It is in Phase IIb clinical development as a novel analgesic for the relief of chronic pain. The main focus of research has been on the disposition of EMA401, particularly its metabolism and elimination pathways. The studies reveal rapid absorption and distribution of the drug, mainly to tissues associated with absorption and elimination. The drug is predominantly eliminated via the bile, with metabolic pathways such as dealkylations and hydroxylation playing lesser roles. This comprehensive study provides a full characterization of EMA401's disposition in preclinical species (Murgasova et al., 2020).

Clinical Utility in Chronic Obstructive Pulmonary Disease

  • Olodaterol in COPD : Olodaterol, another name for Olodanrigan, has been studied for its use in chronic obstructive pulmonary disease (COPD). The drug is described as a novel, long-acting β2-adrenergic receptor agonist developed for treating COPD. It is delivered via the Respimat® Soft Mist™ inhaler and has received approval for the once-daily maintenance treatment of COPD in various countries. Phase II trials in patients with asthma and a fixed-dose combination of olodaterol with tiotropium bromide for COPD treatment are also under investigation (Gibb & Yang, 2013).

Pharmacokinetics and Safety in COPD Patients

  • Pharmacokinetics and Safety : Another key aspect of Olodanrigan research involves its pharmacokinetics and safety. Studies have focused on the drug's use as a bronchodilator therapy in adults with COPD. It has been noted to improve lung function relative to placebo over extended periods. Additionally, the drug is generally well-tolerated with an acceptable cardiovascular and respiratory adverse event profile. However, the need for longer-term and active comparator-controlled studies has been emphasized (Deeks, 2015).

Safety And Hazards

Olodanrigan is intended for research use only and is not for human or veterinary use . In case of contact, it is advised to rinse the skin or eyes thoroughly with water and seek medical attention .

Direcciones Futuras

Olodanrigan is currently under investigation in clinical trials for its potential use in the treatment of postherpetic neuralgia and neuropathic pain . It is one of several molecules being evaluated for their pharmacological actions on different molecular targets .

Propiedades

IUPAC Name

(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCIXGRCZIPNQ-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031601
Record name EMA401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olodanrigan

CAS RN

1316755-16-4
Record name (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olodanrigan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olodanrigan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMA401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLODANRIGAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olodanrigan
Reactant of Route 2
Olodanrigan
Reactant of Route 3
Olodanrigan
Reactant of Route 4
Reactant of Route 4
Olodanrigan
Reactant of Route 5
Olodanrigan
Reactant of Route 6
Reactant of Route 6
Olodanrigan

Citations

For This Compound
46
Citations
P Kocienski - Synfacts, 2020 - thieme-connect.com
Significance: Olodanrigan (EMA401) is an angiotensin II type 2 antagonist that had been considered for the treatment of postherpetic neuralgia and neuropathic pain. This short …
Number of citations: 0 www.thieme-connect.com
C Liu, Y Shen, O Cavdar, J Huang… - Clinical and Experimental …, 2023 - Taylor & Francis
… The HUVECs in inhibition of AT 2 R group were incubated with olodanrigan. The HUVECs in … were combined for treatment with Valsartan and olodanrigan. In combined blocking of AT 1 …
Number of citations: 2 www.tandfonline.com
J Wannberg, J Gising, J Lindman, J Salander… - Bioorganic & Medicinal …, 2021 - Elsevier
… One AT 2 R antagonist, the carboxylic acid derivative 4 (EMA401, olodanrigan) reached Phase II clinical trials but these trials were terminated in 2019 due to safety reasons. EMA401 …
Number of citations: 5 www.sciencedirect.com
LA Hardegger, P Beney, D Bixel, C Fleury… - … Process Research & …, 2020 - ACS Publications
A process using an engineered phenylalanine ammonia lyase (PAL) enzyme was developed as part of an alternative route to a key intermediate of olodanrigan (EMA401). In the first …
Number of citations: 16 pubs.acs.org
A NAKAYAMA, T NAKAMURA, T ZAIMA… - Org. Process Res …, 2020 - thieme-connect.com
… This short synthesis of olodanrigan is presented in detail in three back-toback papers. Part 1 concerns the optimized conversion of the phenylalanine C to the target molecule and …
Number of citations: 3 www.thieme-connect.com
MÁ Huerta, MM Garcia, B García-Parra… - International Journal of …, 2023 - mdpi.com
… , lidocaine, tramadol and hydromorphone showed positive results while funapide, LAT8881, oxycodone patches and fulranumab lacked efficacy or had safety concerns (olodanrigan). …
Number of citations: 8 www.mdpi.com
MÁ Huerta-Martínez, JMÁ García Martínez - 2023 - digibug.ugr.es
… , lidocaine, tramadol and hydromorphone showed positive results while funapide, LAT8881, oxycodone patches and fulranumab lacked efficacy or had safety concerns (olodanrigan). …
Number of citations: 0 digibug.ugr.es
LA Hardegger, F Mallet, B Bianchi, C Cai… - … Process Research & …, 2020 - ACS Publications
We present the enantioselective synthesis of sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (EMA401, olodanrigan), an …
Number of citations: 5 pubs.acs.org
S Azmi, U Alam, J Burgess, RA Malik - Expert opinion on …, 2021 - Taylor & Francis
… with Olodanrigan has resulted in dose-related functional inhibition of capsaicin responses in a cell culture study [Citation140]. In a phase 3 RCT of Olodanrigan in … Olodanrigan was well …
Number of citations: 24 www.tandfonline.com
YBC Stock - Cell Physiol Biochem, 2022 - cellphysiolbiochem.com
… Losartan is used to inhibit AT1R, EMA401 (olodanrigan) is applied as a potent AT2R blocker [37], and lisinopril serves as ACEI. MV3 cell adhesion, migration and invasion are …
Number of citations: 3 www.cellphysiolbiochem.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.